molecular formula C19H24N6O5 B14197835 L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 920281-92-1

L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine

Cat. No.: B14197835
CAS No.: 920281-92-1
M. Wt: 416.4 g/mol
InChI Key: NNDFMOZIMBALJK-NHYWBVRUSA-N
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Description

L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound It is characterized by the presence of histidine, alanine, and glycine residues, along with a benzoyl group attached to the histidine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The benzoyl group is introduced through a specific reaction with benzoyl chloride under basic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of protective groups and coupling reagents is optimized to ensure high yield and purity. The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Histidine derivatives.

    Reduction: Benzylated peptides.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in enzyme-substrate interactions.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of novel biomaterials and nanomaterials.

Mechanism of Action

The mechanism of action of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, facilitating catalytic reactions. The benzoyl group can interact with hydrophobic pockets in proteins, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-Hippuryl-His-Leu: Another peptide with a benzoyl group, used as a substrate for angiotensin-converting enzyme.

    Benzoyl-Gly-His-Leu: Similar structure, used in peptide synthesis studies.

    Hippuryl-L-Histidyl-L-Leucine: Shares the histidine and benzoyl moieties, used in biochemical research.

Uniqueness

L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to the specific positioning of the benzoyl group and the combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

920281-92-1

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-[4-(aminomethyl)benzoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C19H24N6O5/c1-11(17(28)23-9-16(26)27)25(18(29)13-4-2-12(7-20)3-5-13)19(30)15(21)6-14-8-22-10-24-14/h2-5,8,10-11,15H,6-7,9,20-21H2,1H3,(H,22,24)(H,23,28)(H,26,27)/t11-,15-/m0/s1

InChI Key

NNDFMOZIMBALJK-NHYWBVRUSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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